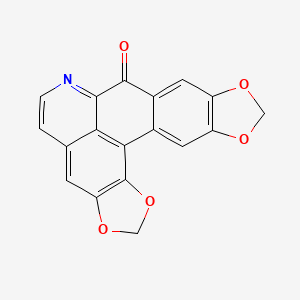

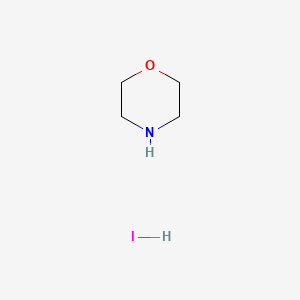

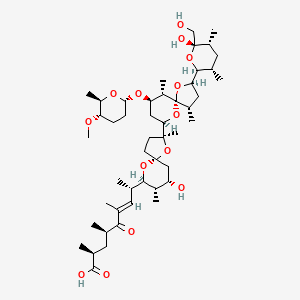

![molecular formula C41H66O13 B1254236 (4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-二羟基-3-[(2S,3R,4R,5R,6S)-3,4,5-三羟基-6-甲基氧杂环己烷-2-基]氧基氧杂环己烷-2-基]氧基-5-羟基-9-(羟甲基)-2,2,6a,6b,9,12a-六甲基-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-十四氢菲-4a-羧酸 CAS No. 243857-99-0](/img/structure/B1254236.png)

(4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-二羟基-3-[(2S,3R,4R,5R,6S)-3,4,5-三羟基-6-甲基氧杂环己烷-2-基]氧基氧杂环己烷-2-基]氧基-5-羟基-9-(羟甲基)-2,2,6a,6b,9,12a-六甲基-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-十四氢菲-4a-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a natural product found in Hedera helix, Hedera canariensis, and Kalopanax septemlobus with data available.

科学研究应用

抗炎特性

与所查询的化合物类似的复杂有机化合物的显着应用涉及它们的抗炎特性。具有类似复杂结构的 Esculentoside B (EsB) 已被发现可抑制炎症反应。这种从 Phytolacca acinosa Roxb 根中分离并用于传统中医的化合物,展示了抑制一氧化氮产生的潜力,并抑制 LPS 处理的巨噬细胞 RAW 264.7 细胞中诱导型 NO 合成酶和环氧合酶-2 的基因和蛋白质表达水平。它降低前炎性细胞因子(如 IL-1β、TNF-α 和 IL-6)的表达和分泌,并抑制核因子 kappa-B (NF-κB) 从胞质空间向核易位的能力,突出了其抗炎能力 (Abekura et al., 2019)。

化学性质和溶解度

对具有结构相似性的化学化合物(如乙醇-水溶液中的各种糖衍生物)的研究揭示了它们的溶解度特性。研究发现,这些化合物在乙醇-水混合物中的溶解度随温度而变化,这提供了对它们在不同溶剂中的物理和化学性质的见解,这对于它们在各个科学领域中的应用至关重要 (Gong et al., 2012)。

合成和结构分析

像所提到的化合物一样,复杂结构化合物的合成和分析一直是科学研究中关注的主题。研究涉及开发合成此类化合物的新方法,从而能够创造具有潜在药用或工业应用的新分子。这些化合物的详细结构分析(通常通过 NMR 和质谱技术)有助于了解它们的化学行为和潜在应用 (Hřebabecký et al., 2006)。

细胞毒性研究

对类似复杂化合物对各种肿瘤细胞系的细胞毒性作用的研究是另一个关键应用领域。此类研究对于开发新的抗癌药物和了解癌症的分子机制至关重要。例如,对 (+)-altholactone 及其立体异构体的研究表明,它们对几种肿瘤细胞系表现出显着的细胞毒性,突出了此类复杂有机分子在癌症治疗中的潜力 (Ueno et al., 1989)。

作用机制

Target of Action

Glycoside L-F2, also known as (4Ar,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, is a member of the glycoside hydrolase family . The primary targets of this compound are complex polysaccharides, which it breaks down into simpler sugars .

Mode of Action

The compound interacts with its targets by breaking down glycosidic bonds, a process that involves two enzymic residues . This interaction results in the transformation of complex polysaccharides into simpler sugars .

Biochemical Pathways

The action of Glycoside L-F2 affects the biochemical pathways involved in the breakdown, biosynthesis, or modification of lignocellulose . The compound’s enzymatic activity contributes to the degradation of abundant natural biomass into fermentable sugars or other intermediates .

Pharmacokinetics

It is known that the physicochemical properties of a drug-like molecule, such as glycoside l-f2, can influence its bioavailability

Result of Action

The molecular and cellular effects of Glycoside L-F2’s action are primarily related to the breakdown of complex polysaccharides. By breaking down these polysaccharides into simpler sugars, the compound facilitates the utilization of these sugars for various biological processes .

Action Environment

The action, efficacy, and stability of Glycoside L-F2 can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, and temperature can affect the compound’s activity

属性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-28(45)30(47)31(48)33(52-20)54-32-29(46)23(43)18-51-34(32)53-27-11-12-37(4)24(38(27,5)19-42)10-13-39(6)25(37)9-8-21-22-16-36(2,3)14-15-41(22,35(49)50)26(44)17-40(21,39)7/h8,20,22-34,42-48H,9-19H2,1-7H3,(H,49,50)/t20-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCLQVFCBYALB-XMQPJTDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

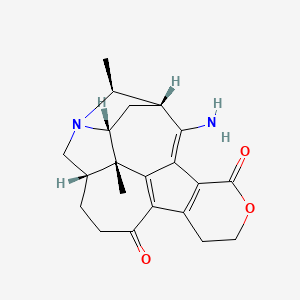

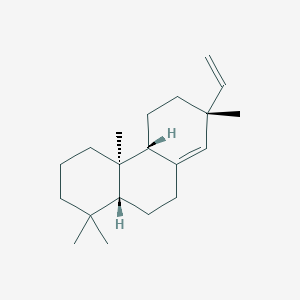

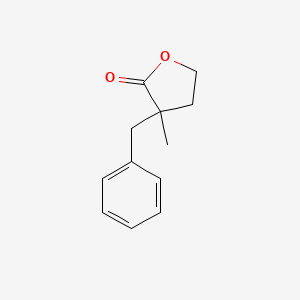

![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)

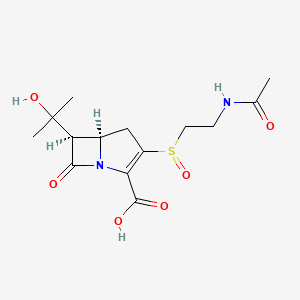

![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)